molecular formula C15H30O5 B12825963 1,5,9,13,17-Pentaoxacycloicosane

1,5,9,13,17-Pentaoxacycloicosane

Cat. No.: B12825963
M. Wt: 290.40 g/mol
InChI Key: GSFULZPZXWARAP-UHFFFAOYSA-N
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Description

1,5,9,13,17-Pentaoxacycloicosane is a cyclic ether compound with the molecular formula C10H20O5 It is characterized by a ring structure consisting of five oxygen atoms interspersed with carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13,17-Pentaoxacycloicosane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. The reaction conditions often require a strong base, such as sodium hydride, and an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-pressure reactors can also facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13,17-Pentaoxacycloicosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ether linkages to alcohols.

    Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

1,5,9,13,17-Pentaoxacycloicosane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a model compound for understanding biological ether linkages.

    Industry: It is used in the production of specialty polymers and as a solvent for certain chemical reactions.

Mechanism of Action

The mechanism by which 1,5,9,13,17-Pentaoxacycloicosane exerts its effects involves its ability to form stable complexes with other molecules. The oxygen atoms in the ring structure can act as electron donors, facilitating interactions with various molecular targets. This property makes it useful in applications such as drug delivery, where it can enhance the solubility and stability of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,5,9,13-Tetrathiacyclohexadecane: This compound has a similar ring structure but contains sulfur atoms instead of oxygen.

    1,5,9,13,17-Pentathiacycloicosane: Similar to 1,5,9,13,17-Pentaoxacycloicosane but with sulfur atoms replacing the oxygen atoms.

Uniqueness

This compound is unique due to its high stability and ability to form complexes with a wide range of molecules. The presence of multiple oxygen atoms in the ring structure enhances its solubility in polar solvents and its reactivity in various chemical reactions.

Properties

Molecular Formula

C15H30O5

Molecular Weight

290.40 g/mol

IUPAC Name

1,5,9,13,17-pentaoxacycloicosane

InChI

InChI=1S/C15H30O5/c1-6-16-8-2-10-18-12-4-14-20-15-5-13-19-11-3-9-17-7-1/h1-15H2

InChI Key

GSFULZPZXWARAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCCOCCCOCCCOCCCOC1

Origin of Product

United States

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